molecular formula C9H18ClNO4 B1441426 (R)-Diethyl 2-aminopentanedioate hydrochloride CAS No. 1001-19-0

(R)-Diethyl 2-aminopentanedioate hydrochloride

Cat. No. B1441426
CAS RN: 1001-19-0
M. Wt: 239.69 g/mol
InChI Key: WSEQLMQNPBNMSL-OGFXRTJISA-N
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Description

R-Diethyl 2-aminopentanedioate hydrochloride, commonly known as DEAP, is an organic compound used in a variety of scientific research applications. DEAP is an amino acid ester that is derived from the amino acid, lysine. It is a white, crystalline solid that is slightly soluble in water and has a molecular weight of 241.7 g/mol. DEAP has a variety of uses in research, including in enzymatic assays, biochemical studies, and as a substrate for enzymes. DEAP also has potential applications in the development of new drugs and in biotechnology.

Scientific Research Applications

Supramolecular Hydrogels

Application Summary: Supramolecular hydrogels are networks of self-assembled molecules held together by non-covalent interactions. They have significant potential in various fields due to their inherent properties and modularity.

Experimental Procedures: The compound H-D-Glu(OEt)-OEt.HCl can be utilized to create peptide-based hydrogels. These hydrogels are formed through specific self-assembly processes, which can be driven and optimized by chemical modifications to the peptide sequence.

Results: The incorporation of H-D-Glu(OEt)-OEt.HCl into peptide sequences has been shown to enhance the self-assembly process, leading to the formation of stable, self-supporting materials with potential applications in biology and biotechnologies .

Biochemical Reagent

Application Summary: As a biochemical reagent, H-D-Glu(OEt)-OEt.HCl is used in the synthesis of peptides and proteins, which are fundamental to various biological processes.

Experimental Procedures: In laboratory settings, this compound serves as a building block for the synthesis of more complex molecules. It is particularly useful in the creation of peptides through standard peptide synthesis techniques.

Results: The use of H-D-Glu(OEt)-OEt.HCl in peptide synthesis has enabled the production of a wide range of peptides for research and therapeutic purposes, demonstrating its versatility as a reagent .

Antioxidant Properties

Application Summary: Compounds like H-D-Glu(OEt)-OEt.HCl can be modified to exhibit antioxidant properties, which are crucial in combating oxidative stress in biological systems.

Experimental Procedures: Research involves the development of metal-binding peptide derivatives from H-D-Glu(OEt)-OEt.HCl that can chelate metal ions and exhibit antioxidant effects.

Results: These developments have led to innovative soft materials based on peptide and nucleobase derivatives, which show promise in reducing oxidative damage in cells .

Nucleobase Derivative Synthesis

Application Summary: Nucleobase derivatives play a vital role in the self-assembly of biomolecules, which is essential for the development of supramolecular tools.

Experimental Procedures: H-D-Glu(OEt)-OEt.HCl can be used to synthesize nucleobase derivatives that facilitate the self-assembly of nucleobases, aiding in the creation of supramolecular structures.

Results: The synthesis of nucleobase derivatives using this compound has contributed to the advancement of supramolecular chemistry, with applications in biology and biotechnologies .

Peptide Self-Assembly Study

Application Summary: Studying the self-assembly of peptides provides insights into protein folding and misfolding, which is relevant to understanding diseases like Alzheimer’s.

Experimental Procedures: H-D-Glu(OEt)-OEt.HCl is used to investigate the impact of specific amino acid derivatives on peptide self-assembly processes.

Results: Research has shown that modifications with compounds like H-D-Glu(OEt)-OEt.HCl can affect the organization and properties of peptide assemblies, contributing to our understanding of protein structure and function .

Material Science

Application Summary: Material science explores the development of new materials with unique properties for industrial and technological applications.

Experimental Procedures: The compound is employed in the design of new materials, particularly those that require specific molecular interactions for their assembly and stability.

Results: H-D-Glu(OEt)-OEt.HCl has been instrumental in creating innovative materials with enhanced properties, such as increased stability and functionality, for various applications .

properties

IUPAC Name

diethyl (2R)-2-aminopentanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4.ClH/c1-3-13-8(11)6-5-7(10)9(12)14-4-2;/h7H,3-6,10H2,1-2H3;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEQLMQNPBNMSL-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@H](C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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